1-Chloro-3-triphenylmethoxyhexane
Description
1-Chloro-3-triphenylmethoxyhexane is a halogenated ether characterized by a six-carbon hexane backbone with a chlorine atom at position 1 and a bulky triphenylmethoxy (-OTrityl) group at position 2. Its structure combines a reactive chloro substituent with a sterically hindered ether moiety, making it a candidate for specialized organic synthesis, protective group strategies, or polymerization studies.
Properties
CAS No. |
52517-98-3 |
|---|---|
Molecular Formula |
C25H27ClO |
Molecular Weight |
378.9 g/mol |
IUPAC Name |
[1-chlorohexan-3-yloxy(diphenyl)methyl]benzene |
InChI |
InChI=1S/C25H27ClO/c1-2-12-24(19-20-26)27-25(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23/h3-11,13-18,24H,2,12,19-20H2,1H3 |
InChI Key |
LMGSLNFRCXDMLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCCl)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares 1-Chloro-3-triphenylmethoxyhexane with structurally related compounds based on substituent type, steric effects, and reactivity.
2.1 Chlorinated Alkanes and Ethers
- Trichlormethiazide () : A diuretic with a trichloromethyl group and sulfonamide moiety. Unlike this compound, its chlorine atoms are part of a heterocyclic structure, enhancing water solubility and pharmacological activity. Regulatory codes (e.g., IC50, LD50 values) highlight its well-documented toxicity, whereas this compound lacks such data .
- 1-(3-Chlorophenyl)-3-(hexylamino)thiourea (): Features a chlorophenyl group and a hexyl chain but lacks the bulky trityl ether. Its synthesis involves isothiocyanate intermediates, suggesting higher reactivity at the thiourea group compared to the chloroether bond in the target compound .
2.2 Triphenylmethoxy (Trityl) Derivatives
- Thiophene fentanyl hydrochloride (): A potent opioid with a thiophene ring and tertiary amine.
- Methoxmetamine (): Contains a methoxyphenyl group attached to a cyclohexanone core. The simpler methoxy group contrasts with the triphenylmethoxy group in the target compound, which likely reduces solubility in polar solvents due to increased hydrophobicity .
Key Data Table: Structural and Functional Comparison
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